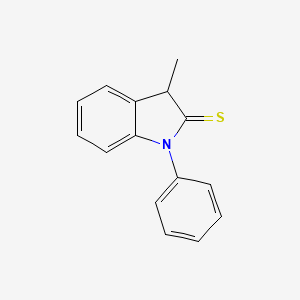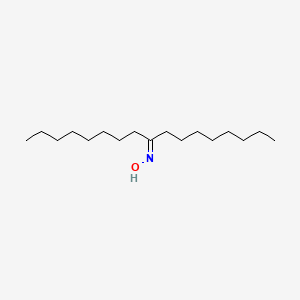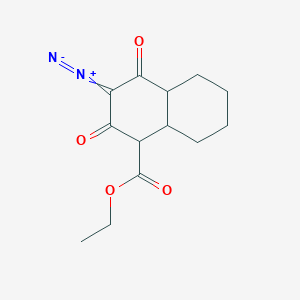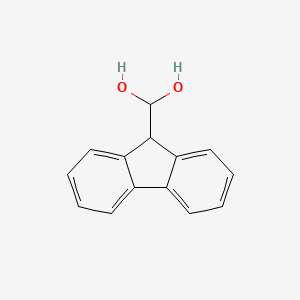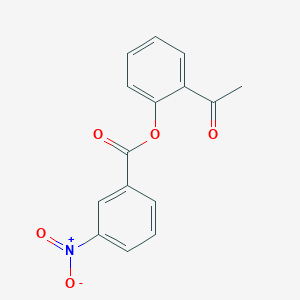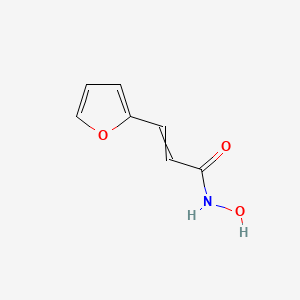![molecular formula C17H37NO2Sn B14315372 Methyl [3-(tributylstannyl)propyl]carbamate CAS No. 105941-72-8](/img/structure/B14315372.png)
Methyl [3-(tributylstannyl)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-(tributylstannyl)propyl]carbamate is an organotin compound that features a carbamate group attached to a propyl chain, which is further bonded to a tributylstannyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(tributylstannyl)propyl]carbamate typically involves the reaction of tributylstannyl chloride with a suitable carbamate precursor. One common method is the reaction of tributylstannyl chloride with methyl [3-(hydroxypropyl)carbamate] in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [3-(tributylstannyl)propyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides.
Oxidation and Reduction: The stannyl group can be oxidized to form tin oxides or reduced to form tin hydrides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents like halides (e.g., bromine or chlorine) in the presence of a catalyst such as palladium.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of new organotin compounds with different substituents.
Oxidation: Formation of tin oxides.
Reduction: Formation of tin hydrides.
Hydrolysis: Formation of amines and carbon dioxide.
Aplicaciones Científicas De Investigación
Methyl [3-(tributylstannyl)propyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Material Science: Employed in the preparation of organotin polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicinal Chemistry: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl [3-(tributylstannyl)propyl]carbamate involves its interaction with molecular targets through its carbamate and stannyl groups. The carbamate group can form hydrogen bonds and interact with enzymes, while the stannyl group can participate in organometallic reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [3-(trimethoxysilyl)propyl]carbamate
- Methyl [3-(triethoxysilyl)propyl]carbamate
- Methyl [3-(triisopropoxysilyl)propyl]carbamate
Uniqueness
Methyl [3-(tributylstannyl)propyl]carbamate is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential applications compared to other carbamate compounds. The stannyl group allows for unique organometallic reactions and interactions that are not possible with silicon-based carbamates.
Propiedades
Número CAS |
105941-72-8 |
|---|---|
Fórmula molecular |
C17H37NO2Sn |
Peso molecular |
406.2 g/mol |
Nombre IUPAC |
methyl N-(3-tributylstannylpropyl)carbamate |
InChI |
InChI=1S/C5H10NO2.3C4H9.Sn/c1-3-4-6-5(7)8-2;3*1-3-4-2;/h1,3-4H2,2H3,(H,6,7);3*1,3-4H2,2H3; |
Clave InChI |
FNMRUIMTOMNHSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)CCCNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


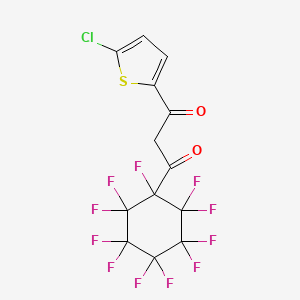
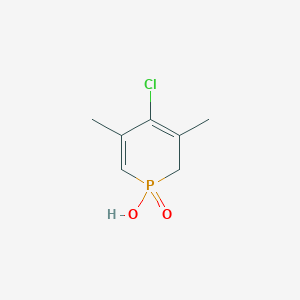
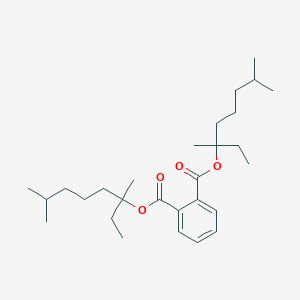

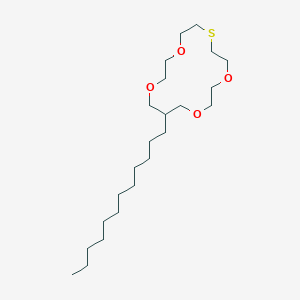
![1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14315331.png)
acetate](/img/structure/B14315345.png)
